molecular formula C3H3F3O2 B14508691 2,2,4-Trifluoro-1,3-dioxolane CAS No. 62999-58-0

2,2,4-Trifluoro-1,3-dioxolane

Cat. No.: B14508691
CAS No.: 62999-58-0
M. Wt: 128.05 g/mol
InChI Key: MYBOGKHPKGZEIZ-UHFFFAOYSA-N
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Description

2,2,4-Trifluoro-1,3-dioxolane is a fluorinated heterocyclic compound characterized by a five-membered ring containing two oxygen atoms and three fluorine atoms attached to the carbon atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2,4-Trifluoro-1,3-dioxolane typically involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. One effective method uses a catalyst composed of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method addresses the high catalyst cost and environmental pollution associated with previous methods using zinc trifluoromethanesulfonate.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trifluoro-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or NH3 in ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,4-Trifluoro-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,4-Trifluoro-1,3-dioxolane exerts its effects involves interactions with molecular targets and pathways. For instance, its anesthetic activity is attributed to its ability to interact with neuronal ion channels, leading to the inhibition of nerve signal transmission . Additionally, its role as a solvent and reagent in chemical reactions is due to its high polarity and ability to stabilize reactive intermediates.

Comparison with Similar Compounds

Uniqueness: 2,2,4-Trifluoro-1,3-dioxolane stands out due to its fluorine atoms, which impart unique properties such as increased thermal stability, chemical resistance, and specific interactions with biological targets. These characteristics make it more suitable for specialized applications compared to its non-fluorinated counterparts.

Properties

CAS No.

62999-58-0

Molecular Formula

C3H3F3O2

Molecular Weight

128.05 g/mol

IUPAC Name

2,2,4-trifluoro-1,3-dioxolane

InChI

InChI=1S/C3H3F3O2/c4-2-1-7-3(5,6)8-2/h2H,1H2

InChI Key

MYBOGKHPKGZEIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(F)F)F

Origin of Product

United States

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